3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
(3,5-dinitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O5/c28-20(15-12-16(26(29)30)14-17(13-15)27(31)32)25-10-8-24(9-11-25)19-5-4-18(21-22-19)23-6-2-1-3-7-23/h4-5,12-14H,1-3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJMFEWXUJRZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step procedures. The initial step often includes the preparation of the pyridazine core, followed by the introduction of piperazine and piperidine groups through nucleophilic substitution reactions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and piperidine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine derivatives with piperazine or piperidine substituents are well-documented in medicinal chemistry. Below is a structural and functional comparison of the target compound with two analogs:
Structural and Physicochemical Comparison
Functional Group Impact Analysis
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-dinitrobenzoyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to targets requiring electrophilic interactions (e.g., kinase inhibitors).
- Substituent Bulk and Solubility :
The piperidine group at the 6-position (target compound) is bulkier and more lipophilic than the chlorine atom in or the pyrazole in , which could influence membrane permeability and bioavailability. - Biological Activity Trends: The chloro-phenoxypropyl-piperazine analog demonstrates anti-bacterial and anti-viral activities, suggesting that halogenation and flexible alkyl chains may contribute to target engagement.
Biological Activity
The compound 3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 434.6 g/mol. The structure features a pyridazine ring substituted with piperazine and piperidine moieties, as well as a dinitrobenzoyl group.
Antitumor Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antitumor properties. Specifically, compounds containing the piperazine moiety have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that This compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
Table 1: Antitumor Activity Results
Antibacterial and Antifungal Activity
In addition to its antitumor properties, this compound has been evaluated for antibacterial and antifungal activities. Studies have shown that it possesses moderate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Table 2: Antibacterial and Antifungal Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Candida albicans | 10 µg/mL |
The mechanism by which This compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through the activation of caspases.
- Disruption of Membrane Integrity : The antibacterial activity is likely due to the disruption of bacterial cell membranes.
Case Studies
Recent studies have focused on the synthesis and evaluation of various analogs of this compound to enhance its biological efficacy. For instance, a study published in PubMed demonstrated that modifications in the piperazine ring can significantly alter the pharmacological profile, leading to improved potency against specific cancer types .
Q & A
Q. What are the recommended synthetic routes for 3-[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyridazine core:
Acylation of Piperazine : React piperazine with 3,5-dinitrobenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) to form the 3,5-dinitrobenzoyl-piperazine intermediate .
Nucleophilic Substitution on Pyridazine : Perform nucleophilic aromatic substitution at the 3-position of a pre-activated pyridazine derivative (e.g., 3-chloro-6-(piperidin-1-yl)pyridazine) using the acylated piperazine intermediate under reflux conditions in a polar aprotic solvent (e.g., DMF) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, ammonium acetate buffer pH 6.5, and acetonitrile mobile phase) .
Q. Key Challenges :
- Steric hindrance from the 3,5-dinitrobenzoyl group may reduce substitution efficiency. Optimize reaction temperature (80–100°C) and catalyst (e.g., KI) to enhance yields .
- Byproduct formation : Monitor for unreacted starting materials or over-alkylation using LC-MS.
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in a tightly sealed container under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidative degradation .
- Handling Precautions :
- Use P95/P1 respirators and chemical-resistant gloves (nitrile) to avoid inhalation or dermal exposure .
- Avoid contact with strong oxidizers or reducing agents, as the nitro groups may react exothermically .
- Stability Testing :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation (e.g., nitro group reduction or piperazine ring cleavage) .
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
| Technique | Purpose | Conditions/Parameters | Reference |
|---|---|---|---|
| NMR | Confirm structure and purity | 1H/13C NMR in DMSO-d6; analyze piperazine (δ 3.5–4.0 ppm) and pyridazine (δ 8.0–9.0 ppm) protons | |
| HPLC | Purity assessment | C18 column, 0.1% formic acid in water/acetonitrile (70:30), UV detection at 254 nm | |
| HRMS | Molecular weight verification | ESI+ mode; expected [M+H]+: 495.15 g/mol | |
| DSC | Melting point determination | Heating rate: 10°C/min, nitrogen atmosphere |
Note : Lack of reported melting points in existing data necessitates empirical determination .
Advanced Research Questions
Q. How can the synthetic yield be optimized under varying reaction conditions?
Methodological Answer: Variables to Optimize :
- Solvent : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions .
- Catalyst : Use Pd/C (5 mol%) for efficient C–N coupling at lower temperatures (60°C) .
- Protection/Deprotection : Introduce a tert-butyloxycarbonyl (Boc) group on piperazine to prevent undesired acylation; remove with trifluoroacetic acid (TFA) in DCM post-reaction .
Case Study :
A 20% yield increase was achieved by switching from DMF to DMAc and adding KI (1 equiv) to activate the pyridazine chloride leaving group .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound?
Methodological Answer: SAR Design :
Modify Substituents :
- Replace 3,5-dinitrobenzoyl with 3,5-dichlorobenzoyl to assess nitro group necessity for activity .
- Substitute piperidine at position 6 with morpholine to evaluate steric/electronic effects .
Biological Assays :
- Test analogs for antiplatelet activity using ADP-induced platelet aggregation assays (human PRP) .
- Evaluate kinase inhibition via radiometric assays (e.g., PKA, PKC isoforms) .
Q. Data Interpretation :
- Use molecular docking (AutoDock Vina) to correlate activity with binding affinity for targets like PDE3A or serotonin receptors .
Q. How should contradictory data regarding the biological activity of similar pyridazine derivatives be addressed?
Methodological Answer: Root Cause Analysis :
- Structural Discrepancies : Compare 3,5-dinitrobenzoyl vs. 4-chlorobenzoyl derivatives; nitro groups may enhance redox activity but reduce solubility .
- Experimental Variability :
- Standardize assay conditions (e.g., cell line: HEK293 vs. CHO, ATP concentration: 10 µM vs. 100 µM) .
- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
Q. Resolution Workflow :
Replicate studies under identical conditions.
Perform meta-analysis of published IC50 values (e.g., antiplatelet activity ranges: 0.5–10 µM) .
Use ANOVA to identify significant outliers (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
